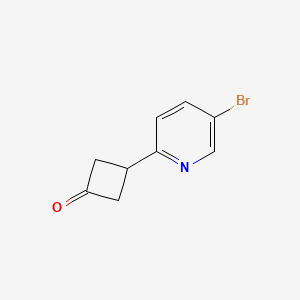

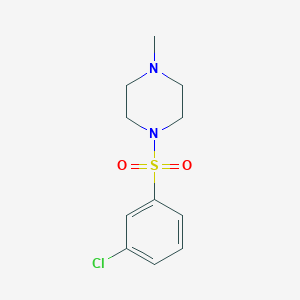

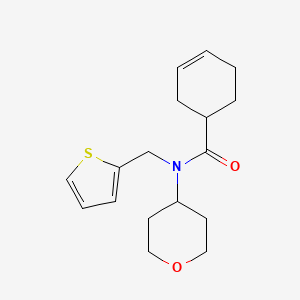

3-(5-Bromopyridin-2-yl)cyclobutan-1-one

カタログ番号 B2743300

CAS番号:

2002705-28-2

分子量: 226.073

InChIキー: HMRVJYTWOQYECL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Photochemical Reactivity in Modified Nucleotides

- The study by Lepczyńska et al. (2012) explored the photochemical reactivity of modified nucleotides containing 5-bromouracil, leading to the formation of cyclobutane photoadducts. This research highlights the potential of brominated pyridines in studying photochemical processes in nucleic acids (Lepczyńska et al., 2012).

Fluorescent Probing in Biological Systems

- Chao et al. (2019) developed a fluorescent probe based on the combination of a pyrene ring and substituted pyridine, using a derivative similar to 3-(5-bromopyridin-2-yl)cyclobutan-1-one. This probe was effective in detecting cysteine with high sensitivity and selectivity, illustrating the use of brominated pyridines in bioimaging (Chao et al., 2019).

Synthesis of Cyclobutane Derivatives

- Faustino et al. (2012) demonstrated the synthesis of highly substituted cyclobutane derivatives using a gold-catalyzed cycloaddition process. This research indicates the versatility of cyclobutane derivatives, like 3-(5-bromopyridin-2-yl)cyclobutan-1-one, in organic synthesis (Faustino et al., 2012).

Nonpeptidic Small Molecule Agonists

- Liu et al. (2012) identified a novel class of cyclobutane derivatives as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists. This underscores the potential pharmaceutical applications of cyclobutane derivatives in treating conditions like diabetes (Liu et al., 2012).

N-arylation and Structural Modification

- Guillou et al. (2010) explored the N-pyridylation of 3-alkoxypyrazoles using bromopyridines. This study provides insights into the structural modifications and potential applications of bromopyridines in the synthesis of new chemical entities (Guillou et al., 2010).

Antibacterial and Antifungal Properties

- Rao et al. (2013) synthesized a novel azetidine derivative using 3-(5-bromopyridin-2-yl) azetidin-3-yl methanamine and evaluated its antibacterial and antifungal activities, demonstrating the compound's potential in antimicrobial applications (Rao et al., 2013).

Transformation in Bromination Reactions

- Grigoryeva et al. (2010) studied the reaction of 3-(1,3-dioxobutan-1-yl)-2H-chromen-2-one with bromine, showing how bromination can lead to diverse structural transformations, relevant to the use of brominated compounds in chemical synthesis (Grigoryeva et al., 2010).

Suzuki Cross-Coupling Reactions

- Ahmad et al. (2017) conducted Suzuki cross-coupling reactions with bromopyridines, leading to novel pyridine derivatives. This illustrates the role of brominated pyridines in facilitating important organic reactions (Ahmad et al., 2017).

Radical Cation Cycloadditions

- Shin et al. (2018) utilized iron(III)-polypyridyl complexes in radical cation cycloaddition reactions, producing cyclobutane derivatives. This highlights the use of brominated pyridines in advanced organic synthesis and green chemistry applications (Shin et al., 2018).

Antimicrobial Activity of Pyridine Derivatives

- Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives from bromopyridines and evaluated their antimicrobial activities, providing insights into the potential use of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

特性

IUPAC Name |

3-(5-bromopyridin-2-yl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-1-2-9(11-5-7)6-3-8(12)4-6/h1-2,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRVJYTWOQYECL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromopyridin-2-yl)cyclobutan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

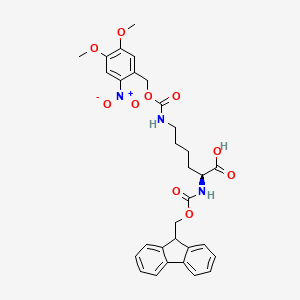

![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2743218.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol](/img/structure/B2743221.png)

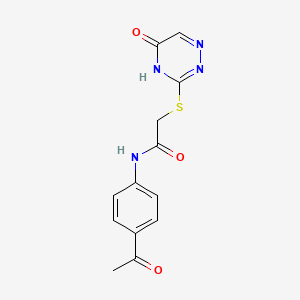

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2743233.png)

methylamine](/img/structure/B2743239.png)

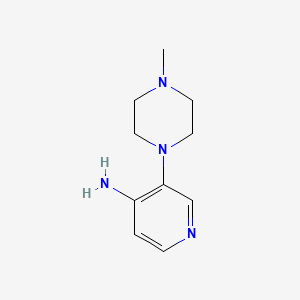

![1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2743240.png)